molecular formula C16H12FN3S B2893944 3-((3-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine CAS No. 893993-83-4

3-((3-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine

Cat. No.: B2893944
CAS No.: 893993-83-4
M. Wt: 297.35
InChI Key: KISTWNMAPGDNDO-UHFFFAOYSA-N
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Description

3-((3-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 3-fluorobenzylthio group and a pyridin-2-yl group

Preparation Methods

The synthesis of 3-((3-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 3-fluorobenzyl chloride and 2-bromopyridine.

    Formation of Thioether: The 3-fluorobenzyl chloride is reacted with sodium thiolate to form the 3-fluorobenzylthio intermediate.

    Cyclization: The 3-fluorobenzylthio intermediate is then reacted with 2-bromopyridine under basic conditions to form the pyridazine ring, resulting in the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

3-((3-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridazine ring can be reduced to a dihydropyridazine using reducing agents like sodium borohydride.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

3-((3-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3-((3-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

3-((3-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine can be compared with other similar compounds, such as:

    3-((3-Chlorobenzyl)thio)-6-(pyridin-2-yl)pyridazine: This compound has a chlorine atom instead of a fluorine atom on the benzyl group, which may affect its reactivity and biological activity.

    3-((3-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine: This compound has a methyl group instead of a fluorine atom, which can influence its chemical properties and interactions.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-[(3-fluorophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3S/c17-13-5-3-4-12(10-13)11-21-16-8-7-15(19-20-16)14-6-1-2-9-18-14/h1-10H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISTWNMAPGDNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(C=C2)SCC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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